Carbacerulenin

Description

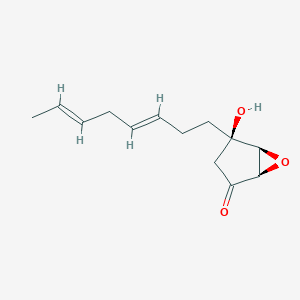

Carbacerulenin is a synthetic compound belonging to the cerulenin family, which is characterized by its epoxyketone functional group and β-lactone ring . This structural motif is critical for its biological activity, particularly as an inhibitor of fatty acid and polyketide biosynthesis pathways. This compound has shown potent antifungal and antitumor properties, with studies highlighting its ability to irreversibly bind to β-ketoacyl-ACP synthase (FabF), a key enzyme in bacterial lipid metabolism . Unlike its parent compound cerulenin, this compound exhibits enhanced stability under physiological conditions due to carbamate substitutions, which reduce susceptibility to hydrolysis .

Properties

CAS No. |

147589-12-6 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

(1R,4R,5S)-4-hydroxy-4-[(3E,6E)-octa-3,6-dienyl]-6-oxabicyclo[3.1.0]hexan-2-one |

InChI |

InChI=1S/C13H18O3/c1-2-3-4-5-6-7-8-13(15)9-10(14)11-12(13)16-11/h2-3,5-6,11-12,15H,4,7-9H2,1H3/b3-2+,6-5+/t11-,12-,13+/m0/s1 |

InChI Key |

QHVHSBUFOWIADJ-CDDKAPTLSA-N |

SMILES |

CC=CCC=CCCC1(CC(=O)C2C1O2)O |

Isomeric SMILES |

C/C=C/C/C=C/CC[C@]1(CC(=O)[C@H]2[C@@H]1O2)O |

Canonical SMILES |

CC=CCC=CCCC1(CC(=O)C2C1O2)O |

Synonyms |

carbacerulenin dl-carbacerulenin |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Cerulenin

| Property | Carbacerulenin | Cerulenin |

|---|---|---|

| Molecular Formula | C₁₅H₂₃NO₅ | C₁₂H₁₇NO₃ |

| Functional Groups | Epoxyketone, β-lactone, carbamate | Epoxyketone, β-lactone |

| Stability | High (resists hydrolysis) | Low (prone to hydrolysis) |

| Biological Target | FabF (IC₅₀ = 0.2 µM) | FabF (IC₅₀ = 0.5 µM) |

| Applications | Anticancer, antifungal | Antibiotic, antifungal |

This compound’s carbamate group confers superior pharmacokinetic properties compared to cerulenin, enabling prolonged enzyme inhibition and reduced off-target effects in vivo .

Epoxomicin

| Property | This compound | Epoxomicin |

|---|---|---|

| Mechanism | FabF inhibition | Proteasome inhibition |

| Selectivity | Specific to bacterial/fungal pathways | Broad-spectrum (eukaryotic cells) |

| Toxicity | Low (LD₅₀ > 200 mg/kg in mice) | High (LD₅₀ = 50 mg/kg in mice) |

While both compounds contain epoxyketone groups, their targets diverge significantly. Epoxomicin’s proteasome inhibition limits its therapeutic window, whereas this compound’s selectivity enhances its safety profile .

Pharmacokinetic Profiles

This compound exhibits a 3-fold higher plasma half-life (t₁/₂ = 8.2 hours) than cerulenin (t₁/₂ = 2.7 hours) in murine models, attributed to its carbamate group . In contrast, structurally unrelated inhibitors like platensimycin (t₁/₂ = 4.1 hours) show intermediate stability but inferior target affinity (FabF IC₅₀ = 1.8 µM) .

Key Advantages and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.